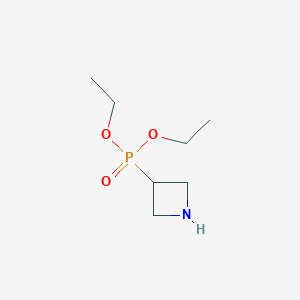

Diethyl (azetidin-3-yl)phosphonate

Description

Contextualization within Organophosphorus Chemistry and Azetidine (B1206935) Heterocycles

Organophosphorus chemistry involves the study of organic compounds containing carbon-phosphorus bonds. Compounds within this class, especially phosphonates, are of immense importance. researchgate.net Phosphonates, characterized by a P(O)(OR)₂ group attached to a carbon atom, are often utilized as non-hydrolyzable mimics of phosphate (B84403) groups in biological systems. nih.gov This property makes them effective inhibitors of enzymes that process phosphate-containing substrates, leading to their application in various therapeutic areas. nih.govnih.gov The field of organophosphorus chemistry is vast, encompassing drugs, pesticides, and ligands for catalysis. researchgate.netresearchgate.net

Heterocyclic chemistry, on the other hand, focuses on cyclic compounds where at least one atom in the ring is not carbon. Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability. enamine.net It is a four-membered ring containing three carbon atoms and one nitrogen atom. wikipedia.org The azetidine moiety is a valuable scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Its inclusion in a molecule can impart conformational rigidity, improve metabolic stability, and provide a vector for interacting with biological targets. enamine.netnih.gov

Diethyl (azetidin-3-yl)phosphonate merges these two areas by attaching a diethyl phosphonate (B1237965) group to the 3-position of the azetidine ring. This combination creates a bifunctional molecule: the azetidine ring provides a rigid, three-dimensional scaffold and a basic nitrogen atom, while the phosphonate group offers opportunities for further chemical modification and can act as a biologically active pharmacophore. chim.it

Table 1: Properties of Parent Scaffolds

| Property | Azetidine | Diethyl phosphonate |

|---|---|---|

| Chemical Formula | C₃H₇N | C₄H₁₁O₃P |

| Molar Mass | 57.09 g/mol | 138.10 g/mol |

| Key Feature | Four-membered nitrogen heterocycle | Organophosphorus compound |

| Primary Role in Chemistry | Conformationally restricted building block | Phosphate mimic, synthetic intermediate |

Significance of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are crucial building blocks in modern synthetic and medicinal chemistry. researcher.life Their significance stems largely from the inherent ring strain associated with their small ring size. nih.govrsc.org This strain makes them more reactive than their larger, five- or six-membered counterparts, rendering them valuable as intermediates for the synthesis of more complex molecules through ring-opening or ring-expansion reactions.

In the context of drug design, the incorporation of a four-membered ring like azetidine offers several distinct advantages:

Molecular Rigidity: The constrained nature of the ring limits conformational flexibility. enamine.netnih.gov This pre-organization of substituents in a defined spatial orientation can lead to a more favorable binding entropy when the molecule interacts with a biological target, potentially increasing affinity and potency. enamine.net

Improved Physicochemical Properties: The introduction of small, polar heterocycles can enhance properties such as aqueous solubility and metabolic stability while minimizing increases in molecular weight and lipophilicity. enamine.netresearcher.life

Novel Chemical Space: Azetidines and other small rings provide access to unique three-dimensional structures that are often underrepresented in compound libraries, offering opportunities to explore new areas of chemical space for drug discovery. nih.gov

The azetidine ring, specifically, provides a stable yet synthetically useful scaffold that has been successfully incorporated into a wide range of biologically active compounds, targeting everything from bacterial infections to central nervous system disorders. nih.govlifechemicals.com

Historical Development of Azetidinylphosphonate Chemistry

The development of azetidinylphosphonate chemistry is not marked by a single breakthrough but rather by the convergence of established synthetic methodologies for both azetidine rings and organophosphorus compounds. The synthesis of azetidines has historically been considered challenging due to the ring strain, but numerous methods have been developed over the years. nih.gov Classical approaches often involve the intramolecular cyclization of γ-aminoalcohols or γ-haloamines. researchgate.netnsf.gov More modern methods include photochemical [2+2] cycloadditions and various metal-catalyzed C-H amination or cross-coupling reactions. nsf.govrsc.org

Similarly, the formation of the carbon-phosphorus bond in phosphonates is a well-established area of organic synthesis. The Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a cornerstone of phosphonate synthesis. nih.gov Another common method is the Pudovik reaction, which describes the addition of a dialkyl phosphite to an imine or other unsaturated system. mdpi.com

The synthesis of azetidinylphosphonates represents the application of these foundational reactions to substrates containing the pre-formed heterocycle or to precursors that cyclize to form the azetidine ring. For instance, a common strategy involves preparing a suitably functionalized azetidine precursor that bears a leaving group, which can then be displaced by a phosphorus nucleophile. Alternatively, a phosphonate-containing acyclic precursor can undergo an intramolecular cyclization to form the azetidine ring. researchgate.net While the literature on the specific synthesis of this compound is sparse, methods for preparing related azetidin-2-yl and pyrrolidin-2-yl phosphonates have been reported, demonstrating the chemical feasibility of these structures. researchgate.netmdpi.com For example, the synthesis of diisopropyl (1-alkylazetidin-2-yl)phosphonates has been achieved through the cyclization of diisopropyl [(3-(alkylamino)-1-(mesyloxy)propyl]phosphonates. researchgate.net

Table 2: General Synthetic Strategies

| Strategy | Description | Key Reaction Type |

|---|---|---|

| Phosphonylation of Azetidine Precursor | Introduction of a phosphonate group onto a pre-existing azetidine or a related four-membered ring precursor. | Nucleophilic Substitution (e.g., Arbuzov-type) |

| Intramolecular Cyclization | Ring-closure of an acyclic precursor containing both the nitrogen and the phosphonate moieties to form the azetidine ring. | Intramolecular Nucleophilic Substitution |

| Cycloaddition Reactions | [2+2] cycloaddition of an alkene with a phosphorus-containing imine or related species. | Pericyclic Reaction |

| Modification of Functionalized Azetidines | Chemical transformation of a functional group on a pre-existing azetidinylphosphonate to create new derivatives. | Functional Group Interconversion |

Overview of Current Research Directions for this compound and Related Structures

Current research involving this compound and its analogues is primarily focused on its application as a versatile building block in medicinal chemistry and drug discovery. The molecule's structure is well-suited for creating libraries of more complex compounds for high-throughput screening. enamine.netlifechemicals.com The secondary amine of the azetidine ring provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships.

Key research directions include:

Enzyme Inhibitors: Given that the phosphonate moiety can act as a phosphate mimic, azetidinylphosphonates are being investigated as potential inhibitors for enzymes such as proteases, phosphatases, and kinases. chim.it The rigid azetidine scaffold helps to position the phosphonate group and other substituents for optimal interaction with the enzyme's active site.

Anticancer Agents: Organophosphonates have shown promise as anticancer agents. nih.gov Research into β-lactam (azetidin-2-one) derivatives of α-aminophosphonates has demonstrated potent anti-leukemic activity, suggesting that the broader class of azetidinylphosphonates may hold therapeutic potential in oncology. nih.govnih.gov

Antibacterial and Antimicrobial Agents: Both azetidine rings (most famously in β-lactam antibiotics) and certain phosphonates (e.g., fosfomycin) have a history as antibacterial agents. lifechemicals.comnih.gov The combination of these two pharmacophores in a single molecule is an area of interest for the development of new antimicrobial compounds.

Scaffolds for CNS-Targeted Libraries: The physicochemical properties of azetidines make them attractive for designing compounds capable of crossing the blood-brain barrier. nih.gov Consequently, azetidinylphosphonates are being explored as scaffolds for developing libraries of compounds aimed at central nervous system targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO3P/c1-3-10-12(9,11-4-2)7-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQTGQFIBYREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1CNC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl Azetidin 3 Yl Phosphonate

Strategic Approaches to Azetidine (B1206935) Ring Formation with Phosphonate (B1237965) Functionality

The construction of the azetidine ring, a strained four-membered heterocycle, presents a significant synthetic challenge. nih.gov Concurrently incorporating or subsequently adding a phosphonate group requires careful strategic planning. The primary approaches involve forming the azetidine ring first, followed by the introduction of the phosphonate, or building the ring from a precursor already containing the phosphonate functionality.

Cyclization Strategies for Azetidinyl Ring Construction

The formation of the azetidine ring is a critical step in the synthesis of diethyl (azetidin-3-yl)phosphonate. Various cyclization strategies have been developed to overcome the inherent ring strain of this four-membered system. frontiersin.orgnih.gov

A prevalent method for constructing the azetidine ring is through intramolecular nucleophilic displacement, often an SN2 reaction. frontiersin.orgresearchgate.net This strategy typically involves a γ-amino alcohol or a derivative where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom to form the four-membered ring. researchgate.net The success of this cyclization is highly dependent on the nature of the leaving group and the reaction conditions. Common leaving groups include halides and mesylates. nih.gov For instance, the treatment of diisopropyl [1,3-bis(mesyloxy)propyl]phosphonate with an amine can lead to the formation of the corresponding diisopropyl (1-alkylazetidin-2-yl)phosphonate after a heating-induced cyclization. researchgate.net

| Precursor Type | Leaving Group | Nucleophile | Key Conditions | Result |

| γ-Haloamine | Halogen | Amine Nitrogen | Base | Azetidine Ring |

| γ-Amino Alcohol Derivative | Mesylate | Amine Nitrogen | Heat | Azetidine Ring |

| 3,4-Epoxy Amine | Epoxide | Amine Nitrogen | Lewis Acid (e.g., La(OTf)₃) | Azetidine Ring frontiersin.orgnih.gov |

This table summarizes common precursor types and conditions for intramolecular nucleophilic displacement reactions to form the azetidine ring.

Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. frontiersin.org

Ring contraction and expansion reactions offer alternative pathways to the azetidine scaffold. frontiersin.orgnih.gov A notable example of ring contraction involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This method, in the presence of a base like potassium carbonate, allows for the incorporation of various nucleophiles to yield α-carbonylated N-sulfonylazetidines. acs.org While the reverse, ring expansion of azetidines to pyrrolidines, is known, the contraction of a five-membered ring to a four-membered one is a less common but powerful strategy. acs.org

Conversely, ring expansion of smaller rings, such as aziridines, can also be employed. For example, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can produce 1-arenesulfonylazetidines. organic-chemistry.org Biocatalytic one-carbon ring expansion of aziridines to azetidines has also been demonstrated, utilizing an enantioselective frontiersin.orgnih.gov-Stevens rearrangement. nih.gov

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates can lead to the formation of azetidine rings. organic-chemistry.org Another approach involves a relay catalysis strategy for a [3 + 1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines, catalyzed by a Lewis acid and a (hypo)iodite catalyst, to furnish biologically important azetidines. organic-chemistry.org

Visible-light-mediated aza Paternò–Büchi reactions, a type of [2+2] cycloaddition, represent a direct approach to functionalized azetidines from imines and alkenes. nih.govrsc.org Recent advancements have utilized iridium photocatalysts to enable this reaction with a broad range of alkenes. rsc.org Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides another modern route to azetidine synthesis. researchgate.net

Introduction of the Phosphonate Moiety

Once the azetidine ring is formed, or concurrently with its formation, the diethyl phosphonate group must be introduced. frontiersin.org This can be achieved through various phosphonylation reactions. nih.govnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of a carbon-carbon double bond with high E-selectivity, and it can be adapted to install a phosphonate group. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

The reaction begins with the deprotonation of a phosphonate to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an appropriate azetidine-based aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkyl phosphate (B84403) to form the desired alkene with the phosphonate group attached. wikipedia.org

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Stabilized Phosphonate | Azetidin-3-one (B1332698) | Base (e.g., NaH, BuLi) | Diethyl (azetidin-3-ylidene)phosphonate |

| Diethyl phosphite (B83602) | Azetidin-3-one precursor | Base | This compound |

This table illustrates the application of the Horner-Wadsworth-Emmons reaction for the introduction of a phosphonate moiety onto an azetidine scaffold.

The HWE reaction is advantageous due to the high nucleophilicity and lower basicity of the phosphonate-stabilized carbanions compared to the ylides used in the Wittig reaction. wikipedia.org The water-soluble nature of the phosphate byproduct also simplifies purification. alfa-chemistry.com For the synthesis of this compound, an azetidin-3-one precursor would be reacted with a suitable phosphonate reagent under basic conditions. Subsequent reduction of the resulting double bond would yield the final product.

Arbuzov and Michaelis-Becker Reactions for C-P Bond Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. nih.govresearchgate.net This reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction by the displaced halide on one of the phosphite's alkyl groups yields the final phosphonate. wikipedia.org The reaction typically requires elevated temperatures, often between 120°C and 160°C. wikipedia.org

The Michaelis-Becker reaction offers an alternative route, reacting a hydrogen phosphonate with a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.org However, yields from this method are often lower than those achieved with the Michaelis-Arbuzov reaction. wikipedia.org Both reactions are fundamental for creating the C-P bond necessary for compounds like this compound. nih.govresearchgate.net

Table 1: Key Features of Arbuzov and Michaelis-Becker Reactions

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Phosphorus Reagent | Trialkyl phosphite | Hydrogen phosphonate & Base |

| Alkylating Agent | Alkyl halide | Alkyl halide |

| Key Intermediate | Phosphonium salt | --- |

| General Yields | Generally higher | Often lower |

Radical Phosphonylation Approaches

Radical phosphonylation methods provide an alternative to traditional nucleophilic substitution for forming C-P bonds. These reactions often involve the generation of a phosphonyl radical, which can then react with a suitable substrate. Visible-light-induced ligand to metal charge transfer (LMCT) using catalysts like bismuth(III) chloride can generate phosphonyl radicals. rsc.org These radicals can then participate in various transformations, including alkylation, to form the desired phosphonate. rsc.org Another approach involves the use of a photo-active catalyst, such as Rhodamine 6G, which upon irradiation with blue light can produce aryl radicals for the synthesis of arylphosphonates. nih.gov The advantage of radical methods lies in their ability to proceed under mild conditions and their tolerance of a wide range of functional groups. rsc.org

Precursor Design and Synthesis for this compound

The synthesis of this compound relies heavily on the design and availability of suitable precursors. The construction of the azetidine ring itself is a significant challenge due to its strained nature. medwinpublishers.com Common methods for synthesizing the azetidine ring include cycloaddition and cyclization reactions. medwinpublishers.com For instance, N-substituted azetidines can be prepared through the reduction of N-Boc-azetines or by the ring expansion of N-tosylaziridines. medwinpublishers.com

The introduction of the phosphonate group can be achieved through various C-P bond-forming reactions. Palladium-catalyzed coupling reactions, for example, can be used to directly form C-P(III) bonds by reacting aryl bromides or triflates with acylphosphines. organic-chemistry.org This method offers a direct route to trivalent phosphines under mild conditions. organic-chemistry.org

Direct and Indirect Phosphonylation Techniques

Phosphonylation of the azetidine ring can be achieved through both direct and indirect methods. Direct phosphonylation would involve the direct attachment of the phosphonate group to a pre-formed azetidine ring. Indirect methods, on the other hand, construct the azetidine ring from a precursor that already contains the phosphonate moiety.

An example of an indirect approach is the synthesis of hexahydropyridazine-3-phosphonic acid, which was achieved through a hetero-Diels-Alder reaction followed by a Lewis acid-catalyzed phosphonylation. nih.gov This two-step process was later optimized into a one-pot reaction. nih.gov Similarly, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved starting from diethyl isocyanomethylphosphonates and N-substituted maleimides. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of this compound is crucial for its application in medicinal chemistry, as biological activity is often stereospecific. researchgate.net Asymmetric synthesis of C-chiral phosphonates can be achieved through various methods, including the use of chiral catalysts and chiral auxiliaries. researchgate.netmdpi.com

One strategy involves the diastereoselective addition of a phosphite anion or a phosphonate carbanion to a sulfinimine, followed by the separation of the resulting diastereomers. researchgate.net For example, the synthesis of enantiomerically pure (R)- and (S)-α-amino-γ,δ-propenylphosphonic acids has been achieved through this method. researchgate.net Another approach is the use of chiral ligands in metal-catalyzed reactions. For instance, P-chiral biaryl phosphonates have been synthesized with good enantioselectivities through a palladium-catalyzed asymmetric cyclization using a novel P-chiral biaryl monophosphorus ligand. researchgate.net

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry offers advanced catalytic methods that can be applied to the synthesis of this compound. Gold-catalyzed reactions, for instance, have been used for the flexible and stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This method proceeds via a reactive α-oxogold carbene intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions are also powerful tools for C-P bond formation. organic-chemistry.orgorganic-chemistry.org These reactions can couple H-phosphonate diesters with aryl and vinyl halides, often with high efficiency and retention of configuration. organic-chemistry.org

Organocatalysis in Azetidine and Phosphonate Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.org In the context of phosphonate synthesis, organocatalysts have been used to promote enantioselective reactions. For example, chiral phosphoric acids have been used to catalyze the phospha-Mannich reaction, leading to the formation of aminophosphonates with high enantioselectivity. mdpi.com Proline and its derivatives have been shown to catalyze the cross-aldol reaction of α-keto phosphonates and ketones to produce tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov

Organocatalysis also plays a role in the functionalization of heterocyclic systems. For instance, an amino-organocatalyzed direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been developed, providing access to multi-substituted phosphorylated pyridines. rsc.org While direct organocatalytic methods for the synthesis of this compound are not explicitly detailed in the provided context, the principles of organocatalysis in both azetidine and phosphonate chemistry suggest its potential applicability. acs.orgrsc.org

Metal-Catalyzed Coupling Reactions for Phosphonate Introduction

The formation of a C-P bond on a saturated heterocyclic ring like azetidine can be approached using modern cross-coupling techniques, which have become powerful tools in organic synthesis. While the classical Michaelis-Arbuzov reaction, involving the reaction of a trialkyl phosphite with an alkyl halide, is a fundamental method for creating C(sp³)-P bonds, metal-catalyzed reactions offer alternative pathways with potentially different selectivities and functional group tolerances. wikipedia.orgyoutube.com

The Hirao reaction is a prominent palladium-catalyzed cross-coupling reaction used to form C-P bonds, typically between aryl or vinyl halides and H-phosphonates like diethyl phosphite. wikipedia.orgnih.gov The reaction is valued for its ability to create C(sp²)-P bonds, a transformation that is otherwise challenging. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by ligand exchange with the dialkyl phosphite and subsequent reductive elimination of the aryl/vinyl phosphonate product. wikipedia.org

While the Hirao reaction's primary application is for sp²-hybridized carbons, its principles can be extended to sp³-hybridized systems, such as a suitably activated azetidine precursor. For the synthesis of this compound, a hypothetical metal-catalyzed approach would involve the coupling of an N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) with diethyl phosphite.

Catalytic Systems: The success of such a coupling reaction hinges on the choice of the catalytic system.

Palladium Catalysts : Palladium complexes are the most widely used catalysts for C-P bond formation. organic-chemistry.org Systems based on Pd(OAc)₂ or Pd(PPh₃)₄ have been extensively studied. nih.govnih.gov The choice of ligand is crucial; phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) can stabilize the palladium center and modulate its reactivity, potentially improving yields and expanding the substrate scope. nih.gov

Nickel Catalysts : Nickel-based catalysts, such as NiCl₂, have also been employed for phosphonylation reactions. nih.gov These are often used at higher temperatures and can be an alternative to palladium systems, sometimes offering different reactivity profiles.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can also be critical, with toluene, DMF, and dioxane being commonly used. nih.govresearchgate.net

Table 1: Common Catalysts and Reagents for Metal-Catalyzed Phosphonylation

| Component | Examples | Role |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂ | Source of the active metal catalyst |

| Ligand | PPh₃, dppf | Stabilizes catalyst, modulates reactivity |

| Phosphorus Source | Diethyl phosphite | Provides the phosphonate group |

| Substrate | N-Boc-3-iodoazetidine (hypothetical) | Azetidine backbone with leaving group |

| Base | Triethylamine (NEt₃), DIPEA | Neutralizes acid byproduct |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Process Optimization and Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery phase to a robust, larger-scale laboratory procedure requires careful optimization of multiple parameters to ensure efficiency, reproducibility, and safety. For the synthesis of this compound, several factors must be considered.

Optimization of Reaction Conditions: Research into improving the Hirao coupling has shown that catalyst loading can often be reduced from the original 5 mol% without significant loss of yield by carefully selecting the ligand and reaction conditions. nih.gov Using a combination of Pd(OAc)₂ with a ligand like dppf has proven effective for challenging substrates and allows for lower catalyst concentrations (e.g., 1 mol%), which is a significant consideration for cost and purity on a larger scale. nih.gov

Key parameters for optimization include:

Temperature : Many phosphonylation reactions require elevated temperatures (80-140 °C) to proceed at a reasonable rate. researchgate.netresearchgate.net However, for thermally sensitive compounds, lower temperatures are preferable. The synthesis of some phosphonates is accompanied by extensive decomposition at high temperatures during distillation, necessitating specialized purification techniques. orgsyn.org

Solvent and Base Selection : The choice of solvent and base is interdependent with the catalyst system. While early Hirao reactions were often run neat, solvents like toluene, DMSO, or ethanol (B145695) are now common. nih.govelectronicsandbooks.com The base must be strong enough to facilitate the reaction but not so strong as to cause undesired side reactions.

Reagent Addition Rate : In some syntheses, slow, controlled addition of a reagent can significantly improve selectivity and yield by maintaining a low concentration of the reactant and minimizing side reactions like di-substitution.

Scalability and Purification: Scaling up the synthesis introduces challenges related to heat transfer, mixing, and purification. For phosphonate synthesis, a critical step is the removal of excess reagents and purification of the final product.

Workup and Purification : Standard aqueous workup procedures are used to remove inorganic salts and water-soluble byproducts. However, the purification of the final phosphonate ester often requires chromatography or distillation.

Distillation of Thermally Sensitive Products : this compound, like other phosphonates, may be susceptible to decomposition at high temperatures. Standard vacuum distillation can sometimes lead to product loss. orgsyn.org In such cases, specialized equipment like a Kugelrohr apparatus or a wiped-film molecular still can be invaluable for larger-scale lab preparations. orgsyn.org These techniques allow for distillation at lower temperatures and with shorter residence times, thereby preserving the integrity of the product and improving isolated yields. orgsyn.org For instance, the use of a molecular still has been shown to increase yields from the 49-65% range to over 80-90% in the synthesis of related phosphonates. orgsyn.org

Managing Exothermic Reactions : Some steps in a synthetic sequence can be exothermic. When scaling up, careful monitoring and control of the internal temperature are crucial to prevent runaway reactions. For example, a brief runaway was noted during a scaled-up synthesis of a phosphonate precursor, highlighting the need for caution. orgsyn.org

By systematically optimizing these parameters, a synthetic route for this compound can be developed that is not only high-yielding but also reliable and scalable for laboratory purposes.

Chemical Reactivity and Transformations of Diethyl Azetidin 3 Yl Phosphonate

Reactions at the Azetidine (B1206935) Ring System

The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is susceptible to reactions that either preserve the ring structure or lead to its opening. These transformations are crucial for introducing structural diversity and functional groups.

Ring-Opening Reactions and Subsequent Derivatization

While azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, they can undergo ring-opening reactions under specific conditions. ambeed.com These reactions typically proceed via nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The strain within the four-membered ring provides the driving force for such transformations. For instance, treatment with strong nucleophiles in the presence of an activating agent on the nitrogen can facilitate ring opening. Subsequent derivatization of the resulting acyclic amine can then be performed to generate a variety of functionalized molecules.

In some cases, the presence of activating groups on the azetidine ring can promote ring-opening. For example, the presence of an electron-rich group, such as a furan (B31954) ring, attached to the azetidine can facilitate a ring-opening process followed by rearrangement to form a conjugated imine. nih.gov

N-Substitution and Heteroatom Functionalization

The nitrogen atom of the azetidine ring is a key site for functionalization. As a secondary amine, it can readily undergo a variety of N-substitution reactions. These include alkylation, acylation, and sulfonylation, allowing for the introduction of a wide array of substituents. This functionalization can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the N-arylation of azetidine derivatives, further expanding the scope of accessible structures. wikipedia.org Additionally, the nitrogen lone pair allows for the formation of pyridinium (B92312) salts, which can serve as intermediates in various transformations. nih.gov

C-H Functionalization within the Azetidine Core

Direct functionalization of the C-H bonds within the azetidine core represents a modern and efficient strategy for molecular diversification. While specific examples for diethyl (azetidin-3-yl)phosphonate are not extensively documented, general principles of C-H functionalization in saturated heterocycles can be applied. nih.gov These reactions often involve radical processes or transition-metal catalysis.

Radical-mediated C-H functionalization can be initiated by photoredox catalysis, where a photocatalyst generates a reactive radical species that can abstract a hydrogen atom from the azetidine ring. The resulting carbon-centered radical can then be trapped by a suitable coupling partner. nih.gov Metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium catalysts, provides another powerful tool for the direct introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the azetidine ring.

Reactivity of the Diethyl Phosphonate (B1237965) Moiety

The diethyl phosphonate group is a versatile functional group that can undergo a range of transformations, primarily centered around the phosphorus atom and the ethyl ester groups.

Hydrolysis and Ester Exchange Reactions

The diethyl phosphonate moiety can be hydrolyzed to the corresponding phosphonic acid under both acidic and basic conditions. nih.govresearchgate.net Acidic hydrolysis is typically carried out using strong acids like hydrochloric acid, often requiring elevated temperatures. nih.gov Basic hydrolysis, on the other hand, is usually performed with alkali metal hydroxides. nih.govstackexchange.com The hydrolysis proceeds in a stepwise manner, first yielding the monoethyl ester and then the final phosphonic acid. nih.gov The rate of hydrolysis can be influenced by steric hindrance around the phosphorus center. nih.gov

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, heat | (Azetidin-3-yl)phosphonic acid | nih.gov |

| Basic Hydrolysis | NaOH or KOH, water | (Azetidin-3-yl)phosphonic acid | nih.govstackexchange.com |

| Ester Exchange (Transesterification) | Alcohol (ROH), catalyst | Dialkyl (azetidin-3-yl)phosphonate | wikipedia.org |

Ester exchange, or transesterification, is another important reaction of the diethyl phosphonate group. wikipedia.org This reaction involves treating the diethyl phosphonate with a different alcohol in the presence of a catalyst, leading to the exchange of the ethyl groups for other alkyl groups. This allows for the synthesis of a variety of phosphonate esters.

Horner-Wadsworth-Emmons Reagent Applications of the Phosphonate

The diethyl phosphonate group can be utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgyoutube.com This reaction involves the deprotonation of the carbon alpha to the phosphonate group to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form an intermediate which subsequently eliminates a dialkyl phosphate (B84403) salt to yield an alkene. wikipedia.org

A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.comalfa-chemistry.com The reaction conditions, including the base used and the nature of the substituents on the phosphonate and the carbonyl compound, can influence the stereochemical outcome. alfa-chemistry.com For instance, the use of bulky phosphonate groups can enhance the selectivity for the (E)-alkene. wikipedia.org The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups, can be used to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

| Reactant 1 | Reactant 2 | Base | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| This compound carbanion | Aldehyde (R-CHO) | NaH, BuLi, etc. | (E)-3-(Alkenyl)azetidine | Predominantly E | wikipedia.orgorganic-chemistry.org |

| This compound carbanion | Ketone (R-CO-R') | NaH, BuLi, etc. | 3-(Alkenyl)azetidine | Varies | wikipedia.orgalfa-chemistry.com |

Reactions with Nucleophiles and Electrophiles at Phosphorus

The phosphorus atom in this compound is electrophilic and can react with various nucleophiles. However, direct substitution of the ethoxy groups on the phosphonate is generally challenging and requires activation of the phosphonate. A common strategy involves the in-situ conversion of the diethyl phosphonate to a more reactive intermediate, such as a phosphonochloridate. This can be achieved using reagents like oxalyl chloride. mdpi.com The resulting phosphonochloridate is highly susceptible to nucleophilic attack by a range of nucleophiles, including alcohols, thiols, and amines, leading to the formation of mixed phosphonates, phosphonothioates, and phosphonamidates, respectively. nih.gov

A mild method for the chemoselective activation of diethyl phosphonates involves the use of triflic anhydride (B1165640). nih.gov This procedure allows for the sequential substitution of the ethoxy groups with a variety of O, S, N, and C-nucleophiles. The reaction proceeds through the formation of a highly electrophilic phosphonium (B103445) ion intermediate. nih.gov This method has been shown to be tolerant of various functional groups, which would be a key consideration for the functionalized azetidine ring of this compound. nih.gov

Electrophilic reactions at the phosphorus center of P(III) compounds are well-documented and typically proceed with retention of configuration. mdpi.com While this compound is a P(V) compound, related trivalent phosphorus compounds, such as phosphine-boranes, readily undergo electrophilic substitution. mdpi.com

The table below summarizes the types of products that can be obtained from the reaction of activated diethyl phosphonates with various nucleophiles.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Alcohol | Phenol | Mixed Phosphonate | nih.gov |

| Thiol | Thiophenol | Phosphonothioate | mdpi.com |

| Amine | Glycine methyl ester | Phosphonamidate | mdpi.com |

| Carbon | Grignard reagents | Phosphinate | rsc.org |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. beilstein-journals.org Phosphonates are frequently utilized as components in MCRs to generate a diverse range of heterocyclic phosphonates. beilstein-journals.orgresearchgate.net While specific examples involving this compound are not extensively documented, its structural motifs suggest its potential participation in several types of MCRs.

For instance, the Kabachnik-Fields reaction, a three-component reaction between an aldehyde, an amine, and a dialkyl phosphonate, is a classic method for the synthesis of α-aminophosphonates. beilstein-journals.org The secondary amine of the azetidine ring in this compound could potentially act as the amine component in such a reaction, provided the nitrogen is unprotected.

Another relevant MCR is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.org Phosphonate-containing analogues of the β-ketoester component have been successfully employed in Biginelli-type reactions. beilstein-journals.orgresearchgate.net It is conceivable that a suitably functionalized derivative of this compound could participate in such cyclocondensations.

Furthermore, azetidine derivatives have been shown to participate in multicomponent reactions for the synthesis of functionalized azetidines, for example, through the strain-release functionalization of azabicyclobutanes. thieme-connect.de This highlights the potential for the azetidine core of the target molecule to engage in complex transformations.

The following table outlines some prominent MCRs where phosphonates are key reactants.

| Multicomponent Reaction | Reactants | Product | Reference |

| Kabachnik-Fields | Aldehyde, Amine, Dialkyl Phosphonate | α-Aminophosphonate | beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Ketophosphonate, Urea | Dihydropyrimidinone phosphonate | beilstein-journals.orgresearchgate.net |

| Aza-Paterno-Büchi Reaction | 2-Isoxazoline-3-carboxylate, Alkene | Azetidine | rsc.org |

Regioselective and Stereoselective Transformations

The presence of multiple reactive sites and a stereocenter in this compound makes regioselective and stereoselective transformations a critical aspect of its chemistry.

Regioselectivity: The azetidine ring possesses two potentially reactive sites: the nitrogen atom and the C-3 position bearing the phosphonate group. The ortho-directing ability of the azetidine ring has been harnessed for the regioselective functionalization of arenes attached to the nitrogen. lookchem.com In the case of this compound, reactions can be directed towards either the nitrogen atom or the phosphorus center. For instance, N-alkylation or N-acylation would occur at the azetidine nitrogen, while reactions with strong nucleophiles could be directed to the phosphorus center after activation. The regioselectivity of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile or nucleophile. Fungal peroxygenases have demonstrated strict regioselectivity in the epoxidation of fatty acids, highlighting the potential for enzymatic transformations to achieve high regiocontrol. nih.gov

Stereoselectivity: The C-3 position of the azetidine ring is a stereocenter. Reactions involving this center or the adjacent atoms can proceed with stereocontrol. The synthesis of chiral azetidin-3-ones has been achieved with high stereoselectivity through gold-catalyzed intermolecular oxidation of alkynes. nih.gov Furthermore, stereoselective C-P bond formation is a key strategy in the synthesis of α-amino-H-phosphinic acids and their derivatives, where the stereochemistry is crucial for their biological activity. thieme-connect.de The stereochemical outcome of reactions at the phosphorus center is also a significant consideration. For example, Pd-catalyzed cross-coupling of H-phosphonate diesters with vinyl halides proceeds with retention of configuration at the phosphorus center. organic-chemistry.org

Chemo- and Regioselectivity in Complex Reaction Environments

In more complex reaction environments, the chemo- and regioselectivity of reactions involving this compound become even more critical. The presence of the azetidine nitrogen and the phosphonate group offers multiple possibilities for reaction.

Chemoselectivity: The selective reaction at one functional group in the presence of another is a key challenge. For example, in the synthesis of amino acid-based phosphonamidates from diethyl phosphonates, a high degree of chemoselectivity for N-phosphonylation over O-phosphonylation has been observed, even in the presence of hydroxyl groups on the amino acid side chains. mdpi.com This is a crucial finding for the potential modification of this compound, which could be functionalized with amino acids or other multifunctional molecules. The mild activation of diethyl phosphonates with triflic anhydride also demonstrates excellent functional group tolerance, allowing for selective substitution at the phosphorus center in the presence of esters, nitriles, or halides. nih.gov

Regioselectivity in Complex Systems: In the context of MCRs or cascade reactions, controlling the regioselectivity is paramount. The annulation of pyridinium 1,4-zwitterionic thiolates with aziridines to form 1,4-thiazines demonstrates that the nature of substituents on the small ring can greatly influence the regioselectivity of the reaction. rsc.org Similarly, the functionalization of the azetidine ring in this compound would be expected to be influenced by the nature of the substituent on the azetidine nitrogen.

The following table provides examples of selective transformations that are relevant to the chemistry of this compound.

| Reaction Type | Selectivity | Key Factors | Reference |

| Phosphonamidate formation | Chemoselective (N vs. O) | Nature of nucleophile and reaction conditions | mdpi.com |

| Nucleophilic substitution on phosphonate | Chemoselective | Activation method (e.g., triflic anhydride) | nih.gov |

| Annulation with aziridines | Regioselective | Substituents on the aziridine ring | rsc.org |

| Arene functionalization | Regioselective (ortho-directing) | Coordinating ability of the azetidine nitrogen | lookchem.com |

Advanced Structural Analysis and Computational Chemistry of Diethyl Azetidin 3 Yl Phosphonate

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are crucial for moving beyond simple identification to a detailed understanding of the molecular structure, conformation, and electronic environment of Diethyl (azetidin-3-yl)phosphonate.

Detailed NMR Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR, ¹⁵N NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. While standard ¹H and ¹³C NMR provide a basic carbon-hydrogen framework, advanced techniques offer deeper insights.

³¹P NMR Spectroscopy : As a nucleus with 100% natural abundance and a wide chemical shift range, ³¹P is a highly sensitive probe of the local electronic environment of the phosphonate (B1237965) group. huji.ac.il The ³¹P NMR spectrum of this compound is expected to show a single resonance, typically in the range of +10 to +30 ppm (with H₃PO₄ as a reference), characteristic of alkyl phosphonates. huji.ac.ilrsc.org The precise chemical shift is sensitive to factors such as solvent, pH, and substitution on the azetidine (B1206935) ring. researchgate.netnih.gov In proton-coupled spectra, this signal would appear as a complex multiplet due to couplings with adjacent protons on the azetidine ring and the ethyl groups. huji.ac.il

¹H and ¹³C NMR Spectroscopy : The azetidine ring protons exhibit complex splitting patterns due to geminal and vicinal couplings. The proton at C3, directly attached to the phosphorus atom, shows an additional large coupling to ³¹P (²JP-H). The methylene (B1212753) protons of the ethoxy groups are diastereotopic and appear as a complex multiplet, further split by coupling to the phosphorus atom (³JP-H).

2D NMR Techniques :

COSY (Correlation Spectroscopy) is essential for establishing proton-proton coupling networks within the azetidine and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the ¹³C signals of the azetidine ring and the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, and crucially, between protons and the ³¹P nucleus. This is instrumental in confirming the connectivity of the phosphonate group to the C3 position of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the preferred conformation of the puckered azetidine ring and the orientation of the phosphonate group. nih.govmdpi.com

¹⁵N NMR Spectroscopy : With its low natural abundance, ¹⁵N NMR typically requires isotopic enrichment or specialized techniques. It would provide valuable information about the electronic environment of the nitrogen atom within the strained azetidine ring.

Solid-State NMR : This technique could be employed to study the compound in its solid form, providing insights into the molecular conformation and packing in the crystal lattice, which may differ from the solution-state conformation.

Table 1: Predicted NMR Data for this compound This table presents hypothetical yet scientifically plausible data based on analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Key Couplings (J, Hz) |

|---|---|---|

| ³¹P | 20 - 25 | m |

| ¹H | ||

| NH | 1.5 - 3.5 | br s |

| CH-P (C3) | 3.0 - 3.8 | m, ²JP-H ≈ 20-25 Hz |

| CH₂ (C2/C4) | 3.5 - 4.2 | m |

| OCH₂ | 3.9 - 4.3 | m, ³JP-H ≈ 7-8 Hz |

| CH₃ | 1.2 - 1.4 | t, ³JH-H ≈ 7 Hz |

| ¹³C | ||

| C-P (C3) | 35 - 45 | d, ¹JP-C ≈ 140-170 Hz |

| CH₂ (C2/C4) | 45 - 55 | d, ²JP-C ≈ 3-7 Hz |

| OCH₂ | 60 - 65 | d, ²JP-C ≈ 5-7 Hz |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Insight

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying functional groups and probing molecular conformation. nih.gov They are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. nih.gov

P=O Stretching : The most prominent feature in the IR spectrum is the very strong absorption band for the P=O stretch, typically found in the region of 1220-1270 cm⁻¹. rsc.orgnih.gov Its exact position can be influenced by hydrogen bonding involving the N-H group.

P-O-C Stretching : The P-O-C symmetric and asymmetric stretching vibrations give rise to strong bands in the fingerprint region, usually around 1020-1060 cm⁻¹ and 950-990 cm⁻¹. mdpi.comrsc.org

N-H and C-H Stretching : The N-H stretch of the secondary amine in the azetidine ring is expected as a medium-intensity band around 3300-3400 cm⁻¹. The aliphatic C-H stretching vibrations of the azetidine and ethyl groups appear just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the molecule's backbone. frontiersin.org The P=O stretch is also visible in the Raman spectrum, though typically weaker than in the IR. nih.gov This technique can provide complementary information on the conformational state of the azetidine ring. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3400 | Medium | Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong | Strong |

| P=O | Stretch | 1220 - 1270 | Very Strong | Medium |

| P-O-C | Asymmetric Stretch | 1020 - 1060 | Strong | Medium |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.

For this compound (C₇H₁₆NO₃P), the exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The experimental value obtained from an ESI-TOF (Electrospray-Time of Flight) instrument should match the theoretical value within a very small error margin (typically < 5 ppm). This confirms the molecular formula. For instance, the calculated exact mass for [C₇H₁₆NO₃P + H]⁺ is 194.0946, and a typical experimental result might be 194.0944. rsc.org This level of accuracy is critical for differentiating the target compound from potential isomers or impurities.

X-ray Crystallographic Analysis of this compound and its Derivatives

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a specific structure for the title compound is not publicly available, analysis of related azetidine and phosphonate structures allows for a detailed prediction of its key crystallographic features. researchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily dictated by hydrogen bonding and weaker intermolecular forces.

Hydrogen Bonding : The most significant interaction is expected to be a hydrogen bond between the secondary amine proton (N-H) of the azetidine ring (donor) and the highly polarized phosphoryl oxygen (O=P) of an adjacent molecule (acceptor). This N-H···O=P interaction would likely link the molecules into chains or more complex networks, forming motifs like R²₂(10) rings. ijcrt.org

Conformation Analysis of the Azetidine Ring and Phosphonate Group

The solid-state structure would reveal the precise conformation of the molecule's constituent parts.

Azetidine Ring Conformation : Four-membered rings like azetidine are not planar; they adopt a puckered conformation to relieve ring strain. The degree of puckering and the specific conformation (e.g., envelope or twisted) would be defined by the torsion angles within the ring. The bulky diethyl phosphonate group at the C3 position would significantly influence this conformation.

Phosphonate Group Conformation : The geometry around the phosphorus atom is expected to be tetrahedral. The analysis would detail the O=P, P-C, and P-O bond lengths and the O-P-O, O-P-C, and C-P-C bond angles. The orientation of the two ethyl groups relative to the rest of the molecule would also be determined, providing insight into steric effects. Studies on similar structures show that bond lengths and angles are generally within expected ranges for these types of compounds. ijcrt.orguobasrah.edu.iq

Table 3: Predicted Crystallographic Bond Parameters for this compound This table presents plausible data based on analogous structures.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

|---|---|---|---|

| P=O | 1.45 - 1.49 | O=P-C | 110 - 115 |

| P-C | 1.80 - 1.85 | O=P-O | 112 - 118 |

| P-O | 1.55 - 1.60 | C-P-O | 103 - 108 |

| C-N | 1.47 - 1.51 | C-N-C (in ring) | ~90 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate |

| Diethyl(pyrrolidin-2-yl)phosphonate |

Computational Chemistry and Theoretical Studies of this compound

The computational investigation of this compound provides a molecular-level understanding of its structural characteristics, electronic properties, and reactivity. Although specific computational studies exclusively focused on this molecule are not extensively available in the public domain, a comprehensive analysis can be constructed by drawing upon theoretical studies of analogous azetidine-containing compounds and organophosphonates. These studies establish a framework for predicting the behavior of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their stability and reactivity. For azetidine derivatives and phosphonates, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

In typical DFT studies of related heterocyclic phosphonates, the B3LYP functional with a 6-31G* or higher basis set is commonly used to balance computational cost and accuracy. cnr.it Such calculations for this compound would reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the azetidine ring and the oxygen atoms of the phosphonate group would be expected to be electron-rich, while the phosphorus atom and the protons on the ethyl groups would be electron-deficient. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Typical Parameters for DFT Calculations on Related Azetidine and Phosphonate Compounds

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G*, 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Properties Calculated | HOMO/LUMO energies, MEP | Predicts reactivity and sites of interaction. |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The four-membered azetidine ring of this compound is not planar and exhibits a puckered conformation. The degree of puckering and the orientation of the diethyl phosphonate substituent are critical for its chemical behavior. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques well-suited for exploring the conformational landscape of flexible molecules.

Conformational analysis of the azetidine ring reveals the potential for ring-puckering and nitrogen inversion. cnr.it The barrier to nitrogen inversion in azetidines is generally low, allowing for the interconversion between different conformers. cnr.it The substituent at the 3-position, the diethyl phosphonate group, can exist in either an axial or equatorial-like position relative to the average plane of the ring. Molecular mechanics calculations can predict the relative energies of these conformers, identifying the most stable arrangement.

MD simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the azetidine ring and the rotational freedom of the diethyl phosphonate group. These simulations are particularly useful for understanding how the molecule might change its shape to interact with a biological target or a reactant in a chemical transformation. Studies on related lithiated oxazolinylazetidines have highlighted the configurational lability of substituted azetidine rings, which can undergo dynamic epimerization. cnr.it

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical reactivity. For this compound, several key descriptors can be calculated using DFT.

Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ2/(2η) ).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds. For instance, a higher electrophilicity index would suggest that the molecule is a good electrophile. By calculating these descriptors for a series of related compounds, it is possible to build models that predict their behavior in various chemical reactions.

Table 2: Key Quantum Chemical Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ²/ (2η) | Propensity to act as an electrophile. |

| Chemical Potential (μ) | -(I+A)/2 | Escaping tendency of electrons from an equilibrium system. |

Strain Energy Calculations and Analysis for the Azetidine Ring System

The four-membered azetidine ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain influences the ring's stability and reactivity, often making it susceptible to ring-opening reactions.

The strain energy of the azetidine ring is comparable to that of cyclobutane, which is approximately 26 kcal/mol. nih.gov This energy can be calculated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for the cancellation of errors in the calculation.

Theoretical examinations of related azaphosphiridines have shown that substituents and complexation can significantly influence the ring strain energy. rsc.org For this compound, the bulky diethyl phosphonate group at the 3-position may slightly alter the ring puckering and, consequently, the strain energy. The presence of the nitrogen heteroatom also affects the strain compared to cyclobutane. The analysis of strain energy is crucial for understanding the thermodynamics of reactions involving the azetidine ring, particularly those that lead to ring-opening, as the release of this strain can be a powerful thermodynamic driving force. nih.gov

Applications and Advanced Research Frontiers of Diethyl Azetidin 3 Yl Phosphonate

Diethyl (azetidin-3-yl)phosphonate as a Versatile Synthetic Building Block

This compound is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its strained four-membered ring and the presence of a phosphonate (B1237965) group make it a reactive intermediate for the construction of more complex molecular architectures. The azetidine (B1206935) ring is a significant structural motif found in numerous natural products and pharmaceutically active compounds. magtech.com.cn The phosphonate moiety provides a handle for a variety of chemical transformations, including the Horner-Wadsworth-Emmons reaction, which is a cornerstone in the synthesis of alkenes. nih.gov

Precursor for Azetidine-Fused Heterocycles

The inherent ring strain of the azetidine core in this compound makes it an excellent starting material for the synthesis of various fused heterocyclic systems. Ring-closing metathesis is a powerful tool for constructing such systems. For instance, N-alkylation of an azetidine derivative with a terminal alkene, followed by treatment with a Grubbs catalyst, can lead to the formation of azetidine-fused eight-membered rings. nih.gov This strategy allows for the diversification of the azetidine scaffold to access a wide array of fused, bridged, and spirocyclic ring systems. nih.gov The development of methods to construct azetidine structural motifs is critical, with approaches including cyclizations through C-N or C-C bond formation, cycloadditions, and ring rearrangements. magtech.com.cn

Construction of Complex Organic Molecules through Fragment Coupling

Fragment coupling reactions are a powerful strategy in total synthesis, allowing for the convergent assembly of complex molecules from smaller, pre-functionalized fragments. nih.govresearchgate.net While direct examples of this compound in documented fragment coupling reactions are not prevalent in the reviewed literature, its structure is well-suited for such applications. The phosphonate group can be utilized in cross-coupling reactions, such as the palladium-catalyzed coupling of H-phosphonates with aryl or vinyl halides, to form new carbon-phosphorus bonds. organic-chemistry.org This reactivity allows for the connection of the azetidine-containing fragment to other molecular scaffolds. A related compound, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate, highlights the utility of azetidine phosphonates as building blocks in the synthesis of more complex structures. nih.gov

Role in the Synthesis of Functionalized Amino Acid Analogues (excluding biological activity)

The synthesis of non-canonical amino acids is of great interest in chemistry for creating novel molecular structures. pageplace.de this compound serves as a valuable precursor for functionalized amino acid analogues. The phosphonate group is a well-established isostere for the carboxylic acid group found in natural amino acids. mdpi.com

The synthesis of phosphonamidates from methyl azetidine-3-carboxylate, a closely related precursor, demonstrates a viable pathway to amino acid analogues. mdpi.com This transformation typically involves the reaction of the azetidine derivative with a phosphonylating agent. mdpi.com Furthermore, the synthesis of 3-phosphonocyclobutyl amino acid analogues from diethyl 3-oxocyclobutylphosphonate, a compound with a similar four-membered ring phosphonate structure, underscores the utility of this class of compounds as versatile synthetic intermediates for creating amino acid mimetics.

Design and Synthesis of Advanced Chemical Probes and Tools

The unique structural features of this compound also lend themselves to the development of sophisticated chemical probes and tools for various research applications.

Incorporation into Fluorescent Labels for Chemical Biology Investigations (excluding biological effects)

The incorporation of azetidine moieties into fluorophores has been shown to be a powerful strategy for fine-tuning their spectral and chemical properties. The substitution of azetidine groups onto existing dye scaffolds can lead to significant increases in brightness and photostability. google.com This approach has been successfully employed to create a palette of fluorescent labels with excitation wavelengths spanning from the blue to the far-red region of the spectrum. These azetidine-substituted dyes have demonstrated utility in various imaging applications. The ability to precisely modulate the properties of fluorophores through the introduction of substituted azetidines highlights the potential of this compound as a key building block in the design of next-generation fluorescent probes.

| Azetidine-Substituted Fluorophore Properties | Observation |

| Brightness | Substantial increases in quantum yield compared to classic fluorophores. google.com |

| Photostability | Enhanced photostability, leading to more robust imaging agents. google.com |

| Spectral Tuning | Rational tuning of absorption and emission wavelengths is possible. google.com |

| Chemical Properties | The L–Z equilibrium can be modulated without affecting fluorescence quantum yield. google.com |

Development of Affinity Reagents for Chemical Labeling (excluding biological effects)

Affinity labeling is a technique used to identify and characterize ligand-binding sites in biological macromolecules. Photoaffinity labeling (PAL) utilizes a photoreactive chemical probe to covalently bind to its target upon light activation. nih.gov While direct application of this compound in this context is not extensively documented, the phosphonate group itself can serve as a handle for affinity-based enrichment strategies. Phosphonate-labeled probes, containing functionalities like alkynes or azides for "click" chemistry, have been designed for the selective enrichment of biomolecules. researchgate.net The azetidine ring can serve as the core scaffold for attaching a photoreactive group and a reporter tag, making this compound a potentially valuable precursor for the synthesis of novel photoaffinity probes.

| Component of Affinity Reagent | Potential Role of this compound Derived Structure |

| Affinity Unit | The azetidine scaffold can be functionalized to bind to a specific target. |

| Photoreactive Group | A photoreactive moiety (e.g., phenylazide, diazirine) can be attached to the azetidine ring. nih.gov |

| Reporter Tag/Handle | The phosphonate group or a modified handle can be used for detection or enrichment. researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly

There is currently no specific research available detailing the role of this compound in supramolecular chemistry or self-assembly. The unique structure of the molecule, featuring a strained four-membered azetidine ring and a phosphonate group, theoretically offers potential sites for non-covalent interactions, such as hydrogen bonding. However, studies exploring or exploiting these properties for the creation of larger, ordered supramolecular structures have not been found in the existing scientific literature.

Exploration in Materials Science for Functional Polymers or Coatings

Investigations into the use of this compound as a monomer or additive for creating functional polymers or coatings are not documented in available research. While other phosphonates, such as poly(diethyl vinylphosphonate), have been explored for modifying the surfaces of materials like carbon nanotubes, similar studies involving the azetidinyl phosphonate scaffold have not been reported. d-nb.inforesearchgate.net The incorporation of this specific moiety into polymer backbones or its application in surface science remains an unexplored area of research.

Emerging Applications in Green Chemistry and Sustainable Synthesis

The scientific literature does not currently contain reports on emerging applications of this compound within the field of green chemistry or its use in promoting sustainable synthesis. Research into more environmentally benign synthetic routes for azetidine-containing compounds is a general area of interest. nih.gov However, studies that specifically highlight this compound as a catalyst, a bio-based building block, or a key component in a sustainable chemical process are absent from public databases. Similarly, methods for its synthesis that adhere to green chemistry principles have not been a focused subject of published research.

Future Perspectives and Unexplored Avenues in Diethyl Azetidin 3 Yl Phosphonate Research

Development of Novel and Efficient Synthetic Pathways

While foundational methods for the synthesis of azetidines and phosphonates are established, future research concerning Diethyl (azetidin-3-yl)phosphonate will likely focus on developing more streamlined, efficient, and stereoselective synthetic routes. Current multistep syntheses can be resource-intensive, and the development of one-pot or tandem reactions would represent a significant advancement.

Future synthetic strategies could explore:

Catalytic Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful method for constructing azetidine (B1206935) rings from readily available amine substrates. acs.orgrsc.org Future work could adapt these methods to substrates already bearing a phosphonate (B1237965) group, enabling a direct cyclization to form the target molecule.

Lewis Acid-Catalyzed Cyclizations: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of epoxy amines to furnish azetidines in high yields, tolerating a wide array of functional groups. nih.govfrontiersin.org Applying this methodology to epoxy amine precursors containing a phosphonate could provide a mild and efficient pathway to this compound and its derivatives.

Photochemical Approaches: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an effective method for synthesizing functionalized azetidines. researchgate.netrsc.org Research into visible-light-mediated protocols for this reaction could offer a scalable and sustainable route to azetidine-containing phosphonates. bohrium.com

Direct Alkylation of 1-Azabicyclo[1.1.0]butane (ABB): The reaction of ABB with organometal reagents in the presence of a copper catalyst provides rapid access to bis-functionalized azetidines. organic-chemistry.org Investigating the use of phosphorus-containing nucleophiles in this reaction could forge a direct route to 3-phosphorylated azetidines.

Expanding the Scope of Chemical Transformations and Functionalizations

With an efficient synthesis of the core this compound scaffold, future research can pivot to exploring its reactivity and using it as a template for further chemical diversification. The unique combination of the strained ring and the phosphonate group offers multiple handles for modification.

Key areas for exploration include:

N-Functionalization: The secondary amine of the azetidine ring is a prime site for introducing chemical diversity. Methods such as reductive amination and N-alkylation can be employed to append a wide range of substituents, allowing for the fine-tuning of the molecule's properties. nih.gov

Ring-Opening Reactions: The ring strain of the azetidine (approximately 25.5 kcal/mol) can be harnessed to drive subsequent functionalization steps. rsc.org A "build and release" strategy, where the azetidine ring is photochemically or catalytically opened, could lead to the synthesis of complex, densely functionalized acyclic aminophosphonates. beilstein-journals.org

Chemoselective Activation of the Phosphonate Group: The diethyl phosphonate moiety is not merely a passive structural element. It can be chemoselectively activated, for instance with triflic anhydride (B1165640), to undergo substitution with a wide range of O, S, N, and C nucleophiles. nih.gov This allows for the modular synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates from a common this compound precursor.

Metal-Catalyzed Cross-Coupling: Recent advances in cross-coupling reactions could be applied to halogenated derivatives of this compound. For example, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes have been shown to be effective for producing 3-arylazetidines. organic-chemistry.org A similar strategy could be used to directly append aryl, vinyl, or other groups to the azetidine ring of the phosphonate.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a transformative role in accelerating research on this compound. By moving beyond trial-and-error experimentation, computational models can provide deep mechanistic insights and guide the rational design of new synthetic routes and derivatives. mit.edu

Future computational efforts could focus on:

Reaction Pathway Prediction: Density functional theory (DFT) can be used to model transition states and reaction energies for various synthetic approaches. This allows for the in-silico screening of catalysts, substrates, and reaction conditions to identify the most promising pathways for synthesis before they are attempted in the lab. mit.edu Researchers have successfully used such models to predict which compounds will react to form azetidines via photocatalysis. mit.edu

Mechanism Elucidation: Computational studies can illuminate the complex mechanisms of reactions, such as the La(OTf)₃-catalyzed aminolysis of epoxides, by modeling the role of the catalyst and its coordination with the substrate. nih.gov Similar approaches could be used to understand and optimize the formation and functionalization of this compound.

Predicting Properties of Derivatives: Computational models can predict the physicochemical properties of novel, yet-to-be-synthesized derivatives. This predictive power can guide synthetic efforts toward molecules with specific desired characteristics for applications in materials science or catalysis. Combining computational screening with molecular imprinting technology has been shown to be an effective strategy for developing polymers with high affinity for target molecules. nih.govresearchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it a compelling candidate for exploration at the interface of different chemical disciplines. By leveraging its distinct properties, new avenues in materials science and catalysis can be pursued.